molecular formula C11H8Cl2N2O4 B13723333 (2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid

(2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid

Katalognummer: B13723333
Molekulargewicht: 303.09 g/mol
InChI-Schlüssel: UVLKLXAGHNEJRK-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-[2-(2,4-Dichlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid is a synthetic organic compound characterized by its unique structure, which includes a dichlorobenzoyl group and a hydrazino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-[2-(2,4-Dichlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid typically involves the following steps:

    Formation of the hydrazino intermediate: This step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2-(2,4-dichlorobenzoyl)hydrazine.

    Condensation reaction: The hydrazino intermediate is then reacted with maleic anhydride under controlled conditions to yield the final product, (E)-4-[2-(2,4-Dichlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid.

Industrial Production Methods:

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or reduced hydrazino derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-4-[2-(2,4-Dichlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of (E)-4-[2-(2,4-Dichlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The dichlorobenzoyl group may enhance the compound’s binding affinity to hydrophobic pockets within target proteins.

Vergleich Mit ähnlichen Verbindungen

    2,4-Dichlorobenzoyl hydrazine: Shares the dichlorobenzoyl and hydrazino groups but lacks the butenoic acid moiety.

    4-Oxo-2-butenoic acid derivatives: Compounds with similar butenoic acid structures but different substituents.

Uniqueness: (E)-4-[2-(2,4-Dichlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid is unique due to the combination of its dichlorobenzoyl and hydrazino groups with the butenoic acid moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Eigenschaften

Molekularformel

C11H8Cl2N2O4

Molekulargewicht

303.09 g/mol

IUPAC-Name

(E)-4-[2-(2,4-dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H8Cl2N2O4/c12-6-1-2-7(8(13)5-6)11(19)15-14-9(16)3-4-10(17)18/h1-5H,(H,14,16)(H,15,19)(H,17,18)/b4-3+

InChI-Schlüssel

UVLKLXAGHNEJRK-ONEGZZNKSA-N

Isomerische SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)/C=C/C(=O)O

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.